molecular formula C15H20O3 B14101375 (+/-)-Abscisic aldehyde

(+/-)-Abscisic aldehyde

Cat. No.: B14101375
M. Wt: 248.32 g/mol
InChI Key: RIKWDZWVHUIUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-Abscisic aldehyde is an organic compound that belongs to the class of aldehydes. It is a key intermediate in the biosynthesis of abscisic acid, a plant hormone that plays a crucial role in various physiological processes, including seed dormancy, germination, and stress responses. The compound is characterized by the presence of an aldehyde functional group, which is a carbonyl group bonded to a hydrogen atom and a carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, the production of aldehydes often involves the catalytic dehydrogenation of alcohols or the hydroformylation of alkenes. These methods are scalable and efficient, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Grignard reagents, cyanide ions

Major Products

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Nucleophilic Addition: Secondary alcohols

Mechanism of Action

The mechanism of action of (+/-)-Abscisic aldehyde involves its conversion to abscisic acid through enzymatic oxidation. The aldehyde group is oxidized to a carboxylic acid, which then participates in various biochemical pathways. The molecular targets include enzymes involved in the biosynthesis of abscisic acid, and the pathways are related to stress response and developmental processes in plants .

Comparison with Similar Compounds

(+/-)-Abscisic aldehyde can be compared with other aldehydes and related compounds:

These comparisons highlight the unique role of this compound in biological systems, particularly in plant hormone biosynthesis.

Properties

IUPAC Name

5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKWDZWVHUIUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.